6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one
Description
6-Chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one is a synthetic coumarin derivative functionalized with a 2-methoxyphenylpiperazine moiety linked via a carbonyl group. Its structure comprises a chromen-4-one core substituted with chlorine at position 6, a methyl group at position 7, and a piperazine-carbonyl unit at position 2. The compound is hypothesized to exhibit central nervous system (CNS) activity due to structural similarities to arylpiperazine-based 5-HT1A receptor ligands (e.g., high-affinity analogs described in ) . Its synthesis likely follows a two-step protocol: alkylation of a phenolic coumarin precursor followed by microwave-assisted coupling with 4-(2-methoxyphenyl)piperazine, as outlined for related compounds in –2 .
Properties
Molecular Formula |
C22H21ClN2O4 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methylchromen-4-one |
InChI |
InChI=1S/C22H21ClN2O4/c1-14-11-20-15(12-16(14)23)18(26)13-21(29-20)22(27)25-9-7-24(8-10-25)17-5-3-4-6-19(17)28-2/h3-6,11-13H,7-10H2,1-2H3 |
InChI Key |
LKZBQIMALDHLFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N3CCN(CC3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromenone core, the introduction of the piperazine ring, and the attachment of the methoxyphenyl group. One common synthetic route involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydroxyacetophenone derivative.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the chromenone core.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is attached through a coupling reaction, such as a Suzuki-Miyaura coupling, involving a boronic acid derivative and a halogenated chromenone intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, boronic acids, and suitable catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry and Therapeutic Applications
This compound is primarily investigated for its potential as an antitumor agent . The structural features of 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one suggest that it may interact with biological targets involved in cancer progression.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, piperazine derivatives have been shown to inhibit tumor cell proliferation by interfering with various stages of the cell cycle. Specifically, the mechanism involves:
- Inhibition of cell division : Compounds like this one may disrupt mitotic processes, leading to apoptosis in cancer cells.
- Targeting specific pathways : The compound may affect signaling pathways involved in tumor growth and metastasis.
A study demonstrated that piperazine-linked compounds showed efficacy against various cancer cell lines, supporting the potential of 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one in cancer therapy .
Biological Activities
Beyond anticancer properties, this compound exhibits a range of biological activities that make it a candidate for further research.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research on similar piperazine derivatives has shown effectiveness against various bacterial strains, including:
- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
This antimicrobial activity is crucial for developing new antibiotics, especially in the face of rising antibiotic resistance .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects, which may include:
- Antidepressant activity : Some studies suggest that structural analogs can modulate neurotransmitter systems, potentially offering relief from depressive symptoms.
- Anxiolytic effects : The compound might influence anxiety-related pathways, providing a basis for further exploration in treating anxiety disorders.
Interaction with Biological Targets
The compound likely interacts with specific receptors or enzymes involved in disease processes:
- Serotonin receptors : Given the presence of the piperazine moiety, it may act as a serotonin receptor modulator.
- Enzymatic inhibition : The carbonyl group could be involved in inhibiting enzymes critical for tumor growth or microbial survival.
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of similar compounds, providing insights into potential applications for 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one:
Mechanism of Action
The mechanism of action of 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific receptors or enzymes, leading to modulation of their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of coumarin-piperazine hybrids. Key structural and functional comparisons with analogs are summarized below:
Table 1: Structural and Functional Comparison
Key Observations
Piperazine Substituent Position :
- The 2-methoxyphenyl group in the target compound contrasts with 3-methoxyphenyl () and 4-methoxyphenyl () analogs. Ortho-substitution on the arylpiperazine is associated with enhanced 5-HT1A receptor binding due to optimal steric and electronic interactions . Meta- or para-substitutions may reduce affinity or shift selectivity toward other receptors (e.g., dopamine D2 in HBK15) .
Flexible linkers (e.g., butoxy in ) may improve bioavailability but reduce target specificity .
Coumarin Substitution Pattern :
- Chlorine at position 6 and methyl at position 7 enhance lipophilicity compared to hydroxylated () or acetylated () derivatives. This modification likely improves blood-brain barrier penetration for CNS targets .
Synthetic Pathways :
- The target compound’s synthesis mirrors methods for related coumarin-piperazines, utilizing microwave irradiation to optimize yields (31–95%) and reaction times . Structural confirmation via X-ray crystallography (e.g., ) and SHELX software () ensures accuracy .
Biological Activity :
- While direct data for the target compound is unavailable, structurally similar 2-methoxyphenylpiperazine derivatives exhibit 5-HT1A receptor affinity () or antibacterial activity (). The coumarin core may confer additional antioxidant or anti-inflammatory properties, as seen in other chromen-4-one derivatives .
Biological Activity
6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a chromenone backbone, which is known for various biological properties, including anticancer, antimicrobial, and neuroprotective activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 371.83 g/mol. Its structure includes a chromenone moiety substituted with a piperazine ring and a methoxyphenyl group, which may contribute to its biological activity through various mechanisms.
Anticancer Activity
Recent studies have indicated that 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one exhibits significant anticancer properties. In vitro assays conducted using the National Cancer Institute's 60 cell line screening protocol demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be elucidated .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary tests showed promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective bactericidal activity, suggesting that it may serve as a potential lead compound for developing new antibiotics .
Neuroprotective Effects
Neuroprotective studies have highlighted the potential of this compound in protecting neuronal cells against oxidative stress-induced damage. The presence of the piperazine moiety is believed to enhance its ability to cross the blood-brain barrier, making it a candidate for further research in neurodegenerative diseases .
Case Studies
- Anticancer Screening : A study involving the synthesis and biological evaluation of derivatives of chromenone compounds revealed that modifications at the piperazine position significantly influenced their anticancer activity. The most potent derivatives demonstrated IC50 values in low micromolar ranges against various cancer cell lines .
- Antimicrobial Evaluation : In another investigation, 6-chloro-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-7-methyl-4H-chromen-4-one was tested against clinical isolates of Staphylococcus aureus and Escherichia coli, showing effective inhibition with MIC values comparable to standard antibiotics .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
